molecular formula C15H13FO B1327597 3-(3-Fluorophenyl)propiophenone CAS No. 898788-63-1

3-(3-Fluorophenyl)propiophenone

Cat. No.: B1327597
CAS No.: 898788-63-1
M. Wt: 228.26 g/mol
InChI Key: PTSAIGQAWVQVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H13FO . It has a molecular weight of 228.26 g/mol. It is used in the synthesis of other compounds.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12F2O/c16-13-7-5-12 (6-8-13)15 (18)9-4-11-2-1-3-14 (17)10-11/h1-3,5-8,10H,4,9H2 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Research Applications

  • Fluorescent Chemosensors : 4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to 3-(3-Fluorophenyl)propiophenone, has been used as a fluorophoric platform for developing chemosensors for various analytes. These chemosensors exhibit high selectivity and sensitivity, marking their importance in the detection of metal ions, anions, neutral molecules, and pH regions (Roy, 2021).

  • Molecular Imaging : The use of fluorophores, including those structurally similar to this compound, has been essential in cancer diagnosis and molecular imaging. However, the toxicity of these compounds needs careful consideration before clinical application, as highlighted in a literature review of the toxicity of various widely used fluorophores (Alford et al., 2009).

  • Environmental Impact Studies : The research on benzophenone-3, a compound related to this compound, has raised concerns regarding its environmental impact, particularly on aquatic ecosystems, due to its widespread use in consumer products and subsequent release into water bodies. The studies emphasize the need for further research on the environmental monitoring and potential long-term consequences in aquatic ecosystems (Kim & Choi, 2014).

  • Radiative Decay Engineering : The concept of radiative decay engineering (RDE) involves modifying the emission of fluorophores by altering their radiative decay rates. This technique opens new opportunities in fluorescence, such as enhancing the emission of low quantum yield chromophores and increasing the quantum yields. The potential applications of RDE in medical testing and biotechnology are substantial, offering new directions for research and development (Lakowicz, 2001).

Safety and Hazards

3-(3-Fluorophenyl)propiophenone is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can bind to certain receptors, influencing their activity and leading to various biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of neurotransmitters . This inhibition can result in altered levels of neurotransmitters, affecting neuronal function and behavior. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical effects. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies in vivo have indicated that repeated administration of this compound can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Threshold effects have also been noted, where a certain dosage level is required to elicit significant biochemical changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as the ATP-binding cassette (ABC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSAIGQAWVQVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644508
Record name 3-(3-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-63-1
Record name 3-(3-Fluorophenyl)-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.